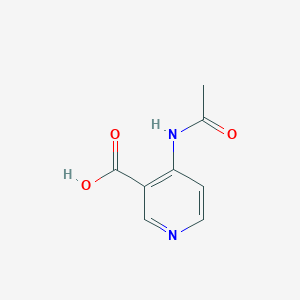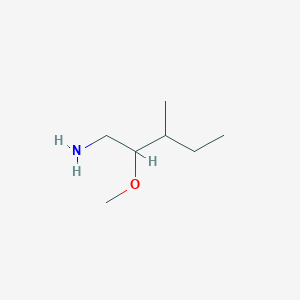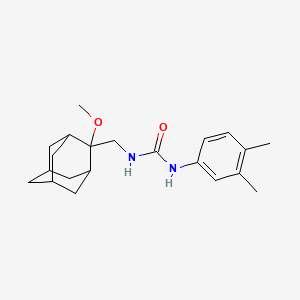
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DMU-212, is a urea derivative that has been synthesized and studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Applications De Recherche Scientifique
Synthesis and Material Science
Liquid Crystal Dimers and Nematic Phases : Research on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, has shown that these materials exhibit unique transitional properties, such as the formation of twist-bend nematic phases. Such phases are of interest for advanced display technologies and optoelectronic applications due to their unique electro-optical properties (Henderson & Imrie, 2011).
Biological Applications
Urea Biosensors : The development of urea biosensors highlights the importance of urea derivatives in detecting and quantifying urea concentration, which is crucial for diagnosing various health conditions, including renal failure and certain metabolic disorders (Botewad et al., 2021). These biosensors utilize urea derivatives as a core component, indicating the relevance of such compounds in medical diagnostics.
Environmental and Energy Applications
Electrochemical Technologies : Studies on the use of urea derivatives in electrochemical technologies, particularly in room-temperature haloaluminate ionic liquids, reveal applications in electroplating and energy storage. These compounds serve as solvents or electrolytes, contributing to the development of safer and more efficient energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Research
Drug Design : The incorporation of urea motifs into small molecules is a common strategy in drug design, due to their unique hydrogen-binding capabilities. This makes them integral to modifying drug-target interactions, stability, and pharmacokinetic profiles, thereby enhancing therapeutic efficacy (Jagtap et al., 2017).
Agricultural Science
Slow Release Fertilizers : Ureaform, a condensation product of urea and formaldehyde, is used as a slow-release fertilizer, indicating the role of urea derivatives in sustainable agriculture. These compounds provide a controlled release of nitrogen, essential for crop growth, while minimizing environmental impact (Alexander & Helm, 1990).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPKWDMVOULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)


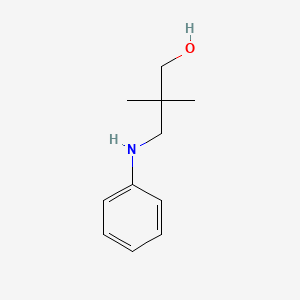
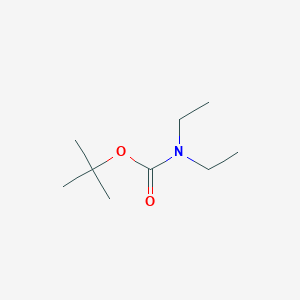
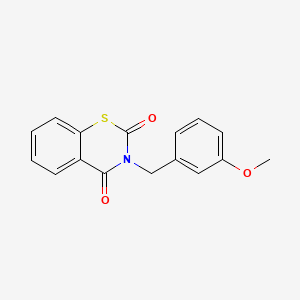
![2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2539258.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2539259.png)
